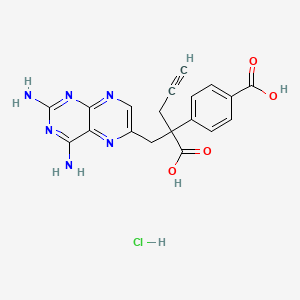

4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride

Description

Properties

IUPAC Name |

4-[2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O4.ClH/c1-2-7-19(17(28)29,11-5-3-10(4-6-11)16(26)27)8-12-9-22-15-13(23-12)14(20)24-18(21)25-15;/h1,3-6,9H,7-8H2,(H,26,27)(H,28,29)(H4,20,21,22,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWPDMLJHHLDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)(C3=CC=C(C=C3)C(=O)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride typically involves multiple steps, starting with the preparation of the pteridine core. The reaction conditions often require the use of strong bases and acids to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Decarboxylation Reaction

The compound undergoes a critical decarboxylation reaction to form Pt-MADEC , a precursor in pralatrexate production. This reaction involves the removal of a carboxylic acid group under specific conditions:

-

Solvent : Dipolar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) are used, which avoid the need for high-vacuum conditions required in traditional methods .

-

Temperature : Typically maintained between 70–200°C , with optimal results achieved at 100–150°C .

-

Reaction Time : Ranges from 10 minutes to 24 hours , depending on the desired yield and purity .

-

Monitoring : Progress is tracked via HPLC until complete consumption of the starting material .

| Parameter | Details |

|---|---|

| Solvent | NMP or other high-boiling dipolar aprotic solvents |

| Temperature | 70–200°C |

| Reaction Time | Up to 24 hours |

| Purification | Filtration and drying, with repeated steps for enhanced purity |

Structural Features Influencing Reactivity

The compound’s structure includes a pteridine moiety and carboxylic acid groups , which are critical for its role in antifolate drug synthesis. The pteridine ring system is structurally analogous to folate, enabling its utility in targeting folate-dependent metabolic pathways . The carboxylic acid groups facilitate reactivity in decarboxylation and potential esterification or amidation reactions, though specific examples beyond decarboxylation are not detailed in the provided sources.

Purification and Industrial Feasibility

The reaction mixture is quenched by pouring into excess water, followed by filtration and drying to isolate the product . This process avoids the high-vacuum requirements of traditional decarboxylation methods, making it industrially scalable. Repeated purification steps further improve product purity .

Scientific Research Applications

Cancer Therapy

One of the primary applications of this compound is in targeted cancer therapy. The structural motif of 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride allows it to act as a multitargeted agent that can selectively inhibit cancer cell growth. Research indicates that compounds with similar structures exhibit enhanced selectivity and potency against specific cancer types, including nasopharyngeal carcinoma and pancreatic adenocarcinoma .

Case Study: Inhibition Assays

In a study involving KB (nasopharyngeal carcinoma) and HPAC (pancreatic adenocarcinoma) cell lines, the compound was tested for its ability to inhibit cell proliferation. The results demonstrated significant inhibition at low concentrations, indicating its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes involved in nucleotide metabolism. For example, it has shown promise in inhibiting enzymes like GARFTase (Glycinamide Ribonucleotide Formyltransferase), which is crucial for purine biosynthesis . This inhibition can lead to reduced proliferation of cancer cells that rely on these pathways for growth.

Data Table: Enzyme Inhibition Potency

Transport Mechanism Studies

The compound's structure allows it to be studied in the context of transport mechanisms across cellular membranes. It has been utilized to understand how certain drugs are transported into cells, particularly through folate transporters (RFC and FRα). These studies are crucial for optimizing drug delivery systems and enhancing the efficacy of anticancer therapies .

Case Study: Transporter Interaction

In experiments with CHO cells expressing various folate transporters, the compound exhibited varying degrees of uptake efficiency, suggesting its potential as a lead compound for developing new drug delivery systems targeting folate-dependent pathways .

Mechanism of Action

The mechanism by which 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Methotrexate and Derivatives

Methotrexate (N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-l-glutamic acid)

- Structure: Contains a 2,4-diaminopteridin-6-yl group linked via a methylamino bridge to a benzoyl-glutamic acid moiety.

- Key Differences: The target compound replaces the methylamino-benzoyl-glutamic acid with a pent-4-yn-2-yl chain and a 2-carboxybenzoic acid group.

- Functional Impact: Methotrexate’s glutamic acid residue is essential for binding to dihydrofolate reductase (DHFR). The absence of this residue in the target compound may reduce antifolate activity but could enable novel mechanisms, such as alkyne-mediated covalent binding or altered solubility .

4-[[(2,4-Diaminopteridin-6-yl)methyl]methylamino]benzoic Acid Hemihydrochloride

- Structure: Features a methylamino-benzoyl group instead of the pent-4-yn-2-yl-carboxybenzoic acid system.

- Functional Impact: The methylamino group facilitates hydrogen bonding with biological targets, while the target compound’s alkyne chain may introduce steric hindrance or lipophilicity .

N-Methylfolic Acid (Methopterin)

- Structure : Includes a benzoyl-glutamic acid system with a methylated pteridinylmethyl group.

- Functional Impact: The glutamic acid and methylamino groups enhance solubility and enzyme affinity, whereas the target compound’s alkyne chain may prioritize membrane permeability .

Alkyne-Containing Analogues

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic Acid

- Structure : Nearly identical to the target compound but lacks the 2-carboxy group on the benzoic acid.

Comparative Data Table

Research Findings and Implications

- Acidity and Solubility : The dual carboxy groups enhance aqueous solubility at physiological pH, contrasting with analogues lacking the 2-carboxy substitution .

- Biological Activity : While methotrexate derivatives rely on glutamic acid for DHFR binding, the target compound’s alkyne and carboxy groups may enable interactions with alternative targets, such as kinases or folate transporters .

Biological Activity

4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride, also known by its CAS number 146464-92-8, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

The molecular formula of this compound is , with a molecular weight of 392.37 g/mol. Its structure features a benzoic acid moiety linked to a pteridinyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid exhibit varying degrees of antimicrobial activity. For instance, studies have shown that compounds similar to 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . The Minimum Biofilm Eradication Concentration (MBEC) for these compounds was reported at 125 µg/mL against specific strains, indicating moderate antibiofilm activity .

| Compound | Target Bacteria | MBEC (µg/mL) |

|---|---|---|

| 4-(2-Carboxy...) | Staphylococcus aureus | 125 |

| 4-(2-Carboxy...) | Enterococcus faecium | 125 |

Anticancer Activity

The compound has also been studied for its antiproliferative effects. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through the activation of various pathways involved in cell death and survival . The specific mechanisms remain under investigation but may involve the modulation of proteasomal and autophagic pathways.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted in related compounds. For example, certain benzoic acid derivatives have been shown to inhibit neurolysin and angiotensin-converting enzyme (ACE), which are crucial in various physiological processes . The exact inhibitory potential of this compound on these enzymes requires further elucidation.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several benzoic acid derivatives, including our compound of interest. Results indicated significant activity against both bacterial and fungal strains, suggesting potential applications in treating infections .

- Antiproliferative Effects : A recent investigation into the antiproliferative effects of related compounds revealed that they could effectively reduce cell viability in various cancer cell lines, hinting at their potential as therapeutic agents .

Q & A

Q. Table 1: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Pteridine synthesis | 1,2-Diaminopyrimidine, glyoxal, HCl | Stir at 60°C for 12–16 hours |

| Sonogashira coupling | Pd(PPh₃)₄, CuI, DMF, 70°C | Use degassed solvents |

| Deprotection | 6M HCl, reflux | Monitor pH to prevent over-acidification |

Basic Question: How should researchers characterize this compound to confirm structural fidelity?

Answer:

A combination of analytical techniques is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR verify the alkyne proton (δ ~2.5–3.0 ppm) and diaminopteridin aromatic signals (δ ~7.0–8.5 ppm). Discrepancies in peak splitting may indicate stereochemical impurities .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. Fragmentation patterns should align with the pteridine and benzoic acid substructures .

- HPLC Purity Analysis : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Purity ≥95% is recommended for biological assays .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .

- First Aid Measures :

- Waste Disposal : Neutralize with sodium bicarbonate before disposing as hazardous organic waste .

Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies often arise from polymorphic forms or solvent impurities. Methodological approaches include:

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using dynamic light scattering (DLS) to detect aggregates.

- Temperature-Dependent Studies : Measure solubility at 25°C vs. 37°C to assess thermodynamic vs. kinetic solubility.

- Crystallography : Perform X-ray diffraction to identify polymorphs (e.g., hydrate vs. anhydrous forms) .

Q. Table 2: Solubility Data Comparison

| Solvent | Reported Solubility (mg/mL) | Proposed Reason for Variance |

|---|---|---|

| DMSO | 10–50 | Residual water in DMSO lot |

| PBS (pH 7.4) | 0.1–0.5 | Polymorphic form dominance |

Advanced Question: What computational strategies predict the compound’s interaction with folate receptors?

Answer:

- Molecular Docking : Use AutoDock Vina with the FRα crystal structure (PDB: 4LRH). Focus on hydrogen bonding between the 2,4-diaminopteridin group and Glu54/Asp81 residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values; >3 Å shifts suggest weak binding .

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding. Compare results with methotrexate (ΔG ≈ -10 kcal/mol) to gauge potency .

Advanced Question: How can researchers address inconsistent bioactivity data across cell lines?

Answer:

Variability may stem from folate receptor expression levels or efflux pumps. Mitigation strategies:

- Receptor Quantification : Perform qPCR/Western blotting to correlate activity with FRα/FRβ expression .

- Efflux Inhibition : Co-treat with verapamil (P-gp inhibitor) to assess transporter-mediated resistance .

- Dose-Response Refinement : Use 8-point serial dilutions (1 nM–100 μM) and nonlinear regression (GraphPad Prism) to improve IC50 accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.